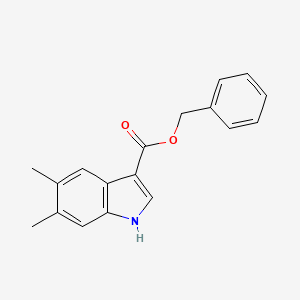
Benzyl 5,6-dimethyl-1H-indole-3-carboxylate
Cat. No. B8606741
M. Wt: 279.3 g/mol
InChI Key: LKIWHNUNNUGVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623862B2
Procedure details


0.54 g of Pd/C 10% and 16.9 g of ammonium formate are added to a solution of 5 g of the compound obtained in step 2 in 120 ml of MeOH. It is heated under reflux for 2 hours. It is filtered on talc and the filtrate is evaporated.




Identifiers


|
REACTION_CXSMILES
|
C([O-])=O.[NH4+].[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[CH3:15])[NH:11][CH:10]=[C:9]2[C:16]([O:18]CC1C=CC=CC=1)=[O:17]>CO.[Pd]>[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[CH3:15])[NH:11][CH:10]=[C:9]2[C:16]([OH:18])=[O:17] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C(=CNC2=CC1C)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is filtered on talc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C2C(=CNC2=CC1C)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
